molecular formula C19H24O4 B5221066 1-Methoxy-2-[5-(2-methoxyphenoxy)pentoxy]benzene

1-Methoxy-2-[5-(2-methoxyphenoxy)pentoxy]benzene

Cat. No.: B5221066
M. Wt: 316.4 g/mol
InChI Key: YJMBJULDAYPIQT-UHFFFAOYSA-N
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Description

1-Methoxy-2-[5-(2-methoxyphenoxy)pentoxy]benzene is an organic compound with the molecular formula C18H22O4. This compound is characterized by its unique structure, which includes a benzene ring substituted with methoxy and phenoxy groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-2-[5-(2-methoxyphenoxy)pentoxy]benzene typically involves the reaction of 1-methoxy-2-bromobenzene with 5-(2-methoxyphenoxy)pentanol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-[5-(2-methoxyphenoxy)pentoxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

1-Methoxy-2-[5-(2-methoxyphenoxy)pentoxy]benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methoxy-2-[5-(2-methoxyphenoxy)pentoxy]benzene involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methoxy-2-[5-(2-methoxyphenoxy)pentoxy]benzene is unique due to its specific substitution pattern and the presence of both methoxy and phenoxy groups along with a pentoxy chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-methoxy-2-[5-(2-methoxyphenoxy)pentoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-20-16-10-4-6-12-18(16)22-14-8-3-9-15-23-19-13-7-5-11-17(19)21-2/h4-7,10-13H,3,8-9,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMBJULDAYPIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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